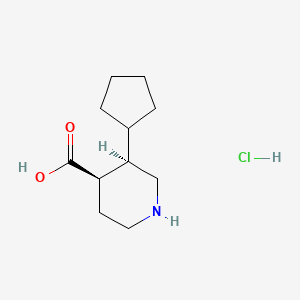

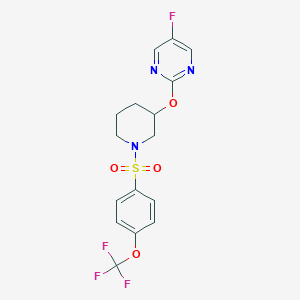

![molecular formula C19H17N3O2S2 B2613113 N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251676-26-2](/img/structure/B2613113.png)

N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Applications De Recherche Scientifique

Biological Activities and Potential Applications

The research into compounds structurally related to N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide showcases a variety of biological activities that suggest potential applications in pharmaceutical development:

Antibacterial and Antifungal Properties : Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, 6,8-dibromo-4(3H)quinazolinone derivatives have been identified as potential antibacterial and antifungal agents, showcasing activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus (Mohamed et al., 2010).

Antitubercular Activity : Quinazolin-4-ones linked with 1,3-thiazole hybrids have been evaluated as potent anti-tubercular agents, demonstrating effectiveness against Mycobacterium tuberculosis. The structural modification and incorporation of various substituents have been crucial in enhancing their antitubercular activity (Nagaladinne et al., 2020).

Anticonvulsant Activity : Novel 4-quinazolinone derivatives have shown promising anticonvulsant activities in preclinical models. These findings indicate the potential of quinazolinone derivatives in the development of new anticonvulsant therapies, with some compounds exhibiting superior activity compared to reference drugs (Noureldin et al., 2017).

Synthetic Methodologies

The synthesis of compounds within the quinazolinone class involves various strategies that enable the introduction of diverse functional groups and structural motifs. These synthetic methodologies are essential for exploring the structure-activity relationships (SAR) and optimizing the biological activities of these compounds:

Microwave-Assisted Synthesis : The use of microwave irradiation has been applied to the synthesis of thiazoloquinazolines, offering advantages in terms of yield and reaction time compared to conventional heating methods. This approach underscores the importance of innovative synthetic techniques in the efficient generation of heterocyclic compounds (Besson et al., 2000).

Combinatorial Chemistry : The development of combinatorial libraries of quinazolinone derivatives, including 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, highlights the role of combinatorial chemistry in discovering compounds with enhanced biological activities. These libraries facilitate the rapid screening of a wide array of compounds for various biological activities (Ivachtchenko et al., 2003).

Orientations Futures

Quinazoline and quinazoline derivatives are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They have been found to exhibit a broad spectrum of pharmacological activities, which makes them an important target in medicinal chemistry . The synthetic approaches of these types of compounds will provide an innovative molecular framework to the designing of new active heterocyclic compounds .

Propriétés

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWYDFRLXUWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

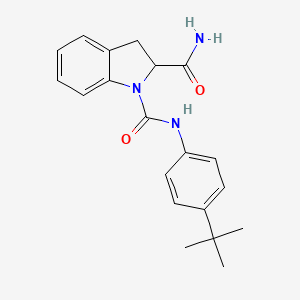

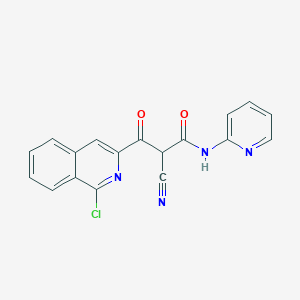

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)

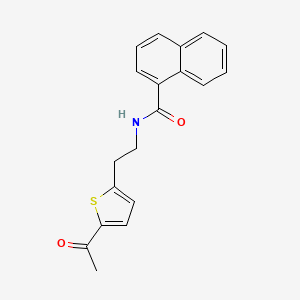

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)

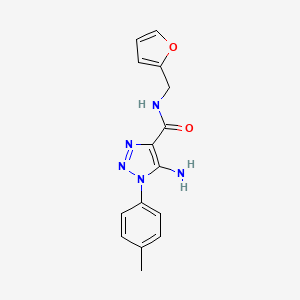

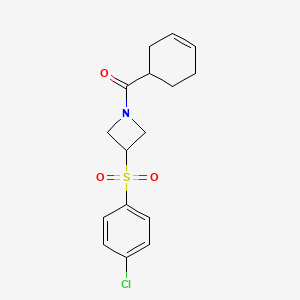

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)

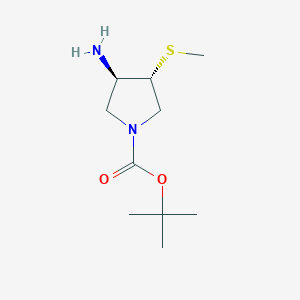

![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)

![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)